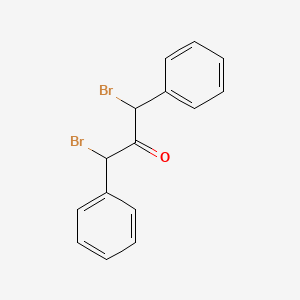

1,3-Dibromo-1,3-diphenyl-2-propanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

958-79-2 |

|---|---|

Molecular Formula |

C15H12Br2O |

Molecular Weight |

368.06 g/mol |

IUPAC Name |

1,3-dibromo-1,3-diphenylpropan-2-one |

InChI |

InChI=1S/C15H12Br2O/c16-13(11-7-3-1-4-8-11)15(18)14(17)12-9-5-2-6-10-12/h1-10,13-14H |

InChI Key |

AKVJDXBLRZFJFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C(C2=CC=CC=C2)Br)Br |

Origin of Product |

United States |

Historical Perspectives on the Discovery and Early Research of 1,3 Dibromo 1,3 Diphenyl 2 Propanone

Genesis of its Initial Synthesis and Structural Elucidation Efforts

The first documented synthesis of this compound, also known as α,α'-dibromodibenzylketone or chalcone dibromide, is credited to the German chemist F. Straus in 1905. His work, published in Justus Liebigs Annalen der Chemie, detailed the direct bromination of 1,3-diphenyl-2-propanone (dibenzyl ketone). The synthesis involved the reaction of the parent ketone with bromine, a common method for the halogenation of ketones with enolizable α-hydrogens.

The structural elucidation at the time relied on classical methods of organic chemistry. These included elemental analysis to determine the empirical formula (C₁₅H₁₂Br₂O) and melting point determination, which serves as a criterion for purity. Further confirmation of the structure was likely inferred from the known reactivity of ketones and the established principles of electrophilic addition of bromine to enol or enolate intermediates. Spectroscopic methods, which are the cornerstone of modern structural analysis, were not available in the early 20th century.

Early Investigations into the Fundamental Chemical Behavior and Reactivity of this compound

Early research into the chemical behavior of this compound focused on its reactions with various reagents, particularly bases. As an α,α'-dihaloketone, its reactivity is dominated by the presence of the two bromine atoms adjacent to the carbonyl group. These bromine atoms are susceptible to nucleophilic substitution and elimination reactions.

One of the key reactions investigated for α-haloketones during this era was the Favorskii rearrangement. First reported by the Russian chemist Alexei Yevgrafovich Favorskii in 1894, this reaction involves the treatment of an α-haloketone with a base to yield a rearranged carboxylic acid derivative. While specific early studies on the Favorskii rearrangement of this compound are not extensively documented in readily available literature, it is a plausible and expected reaction pathway for this class of compounds. The reaction with alkoxides, for instance, would be expected to yield derivatives of diphenylacetic acid.

The general reactivity of α-haloketones with nucleophiles was a subject of considerable interest. These reactions could proceed via direct substitution (SN2) at the α-carbon or through more complex mechanisms involving the carbonyl group.

Evolution of Research Paradigms Surrounding this compound

The research landscape surrounding this compound has undergone a significant transformation since its initial discovery. The evolution reflects the broader trends in organic chemistry:

From Fundamental Reactivity to Synthetic Utility: Initial studies were focused on understanding the basic synthesis and reactivity of this novel compound. As the principles of organic reactions became more established, the focus shifted towards harnessing its reactivity for the synthesis of other molecules.

The Rise of Mechanistic Studies: With the development of physical organic chemistry in the mid-20th century, there was an increased emphasis on understanding the detailed mechanisms of reactions. This led to a more nuanced understanding of reactions like the Favorskii rearrangement and other nucleophilic substitutions involving α-haloketones.

Modern Era of Bioactive Molecule Synthesis: In recent decades, the research paradigm has shifted towards the application of this compound and related chalcone dibromides as valuable synthons in the preparation of biologically active compounds. Its bifunctional nature allows for the construction of various heterocyclic systems, which are common scaffolds in pharmaceuticals. Modern synthetic strategies often focus on developing more efficient and environmentally friendly ("green") methods for the bromination of chalcones to produce these important intermediates.

Classical and Established Preparative Routes

Traditional methods for the synthesis of α-haloketones provide a foundational approach to obtaining this compound. These routes primarily involve direct halogenation or halogen exchange reactions.

Direct Halogenation Strategies for 1,3-Diphenyl-2-propanone Derivatives

The direct bromination of 1,3-diphenyl-2-propanone is a common and straightforward method for synthesizing its dibrominated counterpart. This reaction typically proceeds via an acid-catalyzed mechanism where the ketone tautomerizes to its enol form. researchgate.netresearchgate.net The enol, being electron-rich, then acts as a nucleophile, attacking molecular bromine (Br₂) or other electrophilic bromine sources. researchgate.net

The reaction is generally carried out in a suitable solvent, such as acetic acid. researchgate.net The presence of an acid catalyst, like hydrobromic acid (HBr), facilitates the formation of the enol intermediate, which is often the rate-determining step. researchgate.net To achieve dibromination at both the 1 and 3 positions, a stoichiometric amount of the brominating agent is required.

Common brominating agents for this transformation include:

Molecular Bromine (Br₂): This is the most traditional reagent for α-halogenation of ketones. researchgate.net

N-Bromosuccinimide (NBS): NBS is a versatile and often milder alternative to liquid bromine, offering easier handling and potentially higher selectivity. nih.gov It can be used under various conditions, including acid catalysis, to achieve α-bromination of carbonyl compounds. nih.gov

The general reaction scheme for the direct dibromination can be represented as follows:

(C₆H₅CH₂)₂CO + 2 Br₂ → (C₆H₅CHBr)₂CO + 2 HBr

Table 1: Reagents and Conditions for Direct Bromination of Ketones

| Brominating Agent | Catalyst/Solvent | General Applicability |

| Bromine (Br₂) | Acetic Acid, Hydrobromic Acid | Widely used for α-halogenation of enolizable ketones. researchgate.netresearchgate.net |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄), Carbon tetrachloride | Effective for α-bromination of carbonyl derivatives. nih.gov |

Halogen Exchange Reactions and Their Efficacy

Halogen exchange reactions, such as the Finkelstein reaction, offer an alternative route to α-bromoketones. rsc.orgacs.org This Sₙ2 reaction involves the displacement of a halogen atom with another. Theoretically, this compound could be synthesized from a corresponding dichloro- or diiodo-precursor by treatment with a bromide salt.

For instance, the reaction of 1,3-dichloro-1,3-diphenyl-2-propanone with a bromide source like sodium bromide (NaBr) or lithium bromide (LiBr) in a suitable solvent could yield the desired dibromo compound. The efficacy of this reaction is often driven by Le Châtelier's principle, where the precipitation of the less soluble metal halide byproduct (e.g., NaCl) in the reaction solvent (e.g., acetone) drives the equilibrium towards the product. rsc.org

While the Finkelstein reaction is well-established for the synthesis of alkyl iodides and fluorides, its application to the synthesis of α-bromoketones from other α-haloketones is also feasible. acs.org A notable example in a related system is the green synthesis of 1,3-dibromoacetone (B16897) from 1,3-dichloroacetone (B141476) using lithium bromide. researchgate.net

Advanced and Stereoselective Synthetic Approaches

Modern synthetic chemistry aims to develop methods that offer high levels of control over the stereochemical outcome of a reaction, leading to the formation of specific stereoisomers.

Enantioselective and Diastereoselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound presents a significant challenge due to the two stereocenters created during the bromination process. Achieving enantioselectivity (the preferential formation of one enantiomer over the other) or diastereoselectivity (the preferential formation of one diastereomer over others) requires the use of chiral reagents or catalysts.

While specific methods for the enantioselective or diastereoselective synthesis of this compound are not extensively documented, the principles of asymmetric synthesis can be applied. Chiral catalysts, such as chiral amines or phase-transfer catalysts, could potentially be employed to control the stereochemical outcome of the bromination of 1,3-diphenyl-2-propanone. These catalysts can create a chiral environment around the substrate, leading to the preferential formation of one stereoisomer.

Catalytic Methods for Enhanced Selectivity in its Preparation

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates and selectivity. In the context of synthesizing this compound, catalytic methods can be employed to improve the efficiency and control of the bromination reaction.

Organocatalysis has emerged as a powerful tool for the asymmetric α-functionalization of carbonyl compounds. Chiral secondary amines, for instance, can catalyze the enantioselective α-bromination of aldehydes and ketones. nih.gov These catalysts react with the carbonyl compound to form a nucleophilic enamine intermediate, which then reacts with an electrophilic bromine source. The chirality of the catalyst directs the approach of the brominating agent, leading to an enantiomerically enriched product. While this has been demonstrated for monobromination, the extension to a controlled dibromination would require careful optimization of reaction conditions.

Phase-transfer catalysis (PTC) is another technique that could be applied to the synthesis of this compound. Under PTC conditions, a catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant (e.g., a bromide ion) from an aqueous phase to an organic phase where the substrate is located. researchgate.net This can be particularly useful for reactions involving inorganic salts and organic substrates with low mutual solubility. The use of chiral phase-transfer catalysts could also introduce an element of stereocontrol.

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry encourage the development of chemical processes that are environmentally benign. This includes the use of safer reagents, solvents, and reaction conditions, as well as maximizing atom economy.

Several approaches can be considered for a greener synthesis of this compound:

Use of Greener Brominating Agents: Replacing hazardous molecular bromine with safer alternatives like NBS is a step towards a greener process. rsc.org

Solvent-Free Reactions: Conducting reactions without a solvent, or in environmentally benign solvents like water, can significantly reduce the environmental impact. rsc.orgresearchgate.net Solvent-free bromination of ketones with NBS has been shown to be an effective and ecologically desirable method. rsc.org

Catalytic Methods: The use of catalysts, especially those that can be recycled and reused, is a cornerstone of green chemistry as it reduces the amount of waste generated.

In Situ Generation of Reagents: Generating the brominating agent in situ from safer precursors can avoid the handling and storage of hazardous materials. For example, the use of an aqueous H₂O₂–HBr system for the bromination of ketones is a green alternative that uses inexpensive reagents and produces water as the primary byproduct. rsc.org

An example of a sustainable approach is the aerobic oxidative bromination of ketones. acs.org This method uses a bromide source (like HBr or NaBr) and an oxidant (like oxygen from the air) to generate the active brominating species, often with the aid of a catalyst. acs.org This approach offers high atom economy and avoids the use of stoichiometric amounts of harsh oxidizing agents.

Table 2: Comparison of Green Bromination Methods

| Method | Reagents | Advantages |

| H₂O₂–HBr "on water" | Hydrogen peroxide, Hydrobromic acid | Use of inexpensive and safe reagents, no organic solvent, water as byproduct. rsc.org |

| Solvent-free bromination with NBS | N-Bromosuccinimide | Avoids the use of organic solvents, simple work-up. rsc.org |

| Aerobic Oxidative Bromination | Bromide source (HBr/NaBr), Oxygen (Air) | High atom economy, uses a readily available and clean oxidant. acs.org |

Utilization of Renewable Feedstocks and Benign Reagents

A holistic green chemistry approach to the synthesis of this compound also considers the origin of the starting materials. The precursor, 1,3-diphenyl-2-propanone, is conventionally derived from petroleum-based feedstocks. However, significant progress has been made in producing its synthetic precursors, benzaldehyde (B42025) and acetophenone, from renewable resources, primarily lignocellulosic biomass. glbrc.orgnih.govmdpi.com

Lignin (B12514952), a complex aromatic polymer that constitutes a significant portion of plant biomass, is a rich and underutilized source of aromatic platform chemicals. embopress.orgacs.org Through various depolymerization and conversion strategies, such as aerobic oxidation, lignin can be broken down into valuable aromatic aldehydes and ketones, including benzaldehyde and acetophenone. glbrc.orgmdpi.com The utilization of lignin not only provides a renewable pathway to these key chemical building blocks but also adds value to a major byproduct of the paper and biorefinery industries. nih.gov

In addition to renewable feedstocks, the choice of reagents plays a crucial role in the environmental footprint of a synthesis. As mentioned previously, reagents such as N-bromosuccinimide (NBS) and systems like NaBr/oxone are considered more benign than elemental bromine. researchgate.netpsu.edu NBS is a crystalline solid that is easier and safer to handle than liquid bromine. The NaBr/oxone system avoids the use of bromine altogether, generating it in situ from a stable salt. The primary byproduct of reactions with NBS is succinimide, which is a water-soluble and relatively non-toxic organic compound.

The following table outlines the potential for a greener synthesis of the precursor 1,3-diphenyl-2-propanone and its subsequent bromination using benign reagents.

| Synthetic Step | Conventional Approach | Greener Alternative | Key Advantages of Greener Alternative |

|---|---|---|---|

| Precursor Synthesis (Benzaldehyde, Acetophenone) | Petroleum-based feedstocks | Lignin depolymerization | Utilization of renewable biomass, potential for a circular economy. glbrc.orgmdpi.comembopress.org |

| Bromination | Elemental Bromine (Br₂) in chlorinated solvents | N-Bromosuccinimide (NBS) or NaBr/Oxone under solvent-free conditions | Avoids hazardous solvents and reagents, safer handling, simplified work-up. researchgate.netpsu.edu |

Optimization and Scale-Up Considerations for this compound Production

The successful transition of a synthetic methodology from the laboratory to an industrial scale requires careful optimization of reaction parameters and consideration of the process design. For the production of this compound, key parameters for optimization include reaction temperature, reaction time, and the stoichiometry of the brominating agent.

Over-bromination to tri- or tetra-brominated species can be a significant side reaction, leading to reduced yield and purification challenges. Therefore, precise control over the molar ratio of the brominating agent to the 1,3-diphenyl-2-propanone substrate is critical. The reaction temperature also plays a vital role; while higher temperatures can increase the reaction rate, they may also promote the formation of byproducts.

For scaling up the production, continuous flow chemistry offers significant advantages over traditional batch processing, particularly for exothermic and rapid reactions like brominations. akjournals.comresearchgate.net Continuous flow reactors, such as microreactors, provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways. rsc.orgworktribe.com This enhanced control can lead to higher selectivity and yields.

The key benefits of a continuous flow process for the synthesis of this compound include:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time. researchgate.net

Improved Selectivity: Precise control over reaction time and temperature can minimize the formation of over-brominated byproducts. akjournals.comrsc.org

Scalability: Production can be scaled up by extending the operating time of the reactor or by "numbering-up" – running multiple reactors in parallel. researchgate.net

Process Automation: Continuous flow systems are amenable to automation, leading to improved consistency and reduced labor costs.

The optimization of the dibromination of 1,3-diphenyl-2-propanone in a continuous flow system would involve a systematic study of the parameters outlined in the table below.

| Parameter | Significance | Optimization Goal |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. | Identify the optimal temperature that maximizes the rate of dibromination while minimizing byproduct formation. |

| Residence Time | Determines the extent of reaction. | Find the shortest residence time required for complete conversion of the starting material to the desired dibrominated product. akjournals.comresearchgate.net |

| Stoichiometry of Brominating Agent | Crucial for controlling the degree of bromination. | Determine the precise molar ratio of brominating agent to substrate to achieve selective dibromination without significant tri- or tetra-bromination. rsc.org |

| Solvent (if applicable in flow) | Affects solubility and reaction kinetics. | Select a solvent that provides good solubility for all reactants and is compatible with the flow system, while prioritizing greener solvent choices. |

The Significance of 1,3 Dibromo 1,3 Diphenyl 2 Propanone As a Multifunctional Synthetic Precursor

The true value of 1,3-Dibromo-1,3-diphenyl-2-propanone in organic synthesis lies in its capacity to serve as a precursor to a diverse array of complex molecules, particularly heterocyclic compounds. chemsrc.com Its utility stems from the strategic placement of its functional groups, which allows for a variety of cyclization reactions.

One of the most prominent applications of this compound is in the synthesis of five-membered heterocycles. For instance, its reaction with hydrazines provides a straightforward route to pyrazole derivatives. Similarly, treatment with hydroxylamine (B1172632) hydrochloride yields isoxazoles. chemsrc.com These reactions proceed through a condensation mechanism followed by an intramolecular cyclization with the elimination of two molecules of hydrogen bromide.

Beyond the synthesis of pyrazolines and isoxazoles, the reactivity of this compound extends to the formation of other heterocyclic systems. Its reaction with various nucleophiles can lead to the formation of a wide range of substituted cyclic compounds. The versatility of chalcone dibromides, including the title compound, allows for their transformation into flavonoids, flavanones, and pyrimidines. researchgate.net

The synthetic utility is further exemplified by its participation in rearrangement reactions. As an α-halo ketone, it can undergo the Favorskii rearrangement under basic conditions to yield carboxylic acid derivatives, a transformation that involves the formation of a cyclopropanone (B1606653) intermediate.

An Overview of Current Research Trajectories and Academic Interest in 1,3 Dibromo 1,3 Diphenyl 2 Propanone

Current research interest in 1,3-Dibromo-1,3-diphenyl-2-propanone and related chalcone dibromides is primarily driven by the biological significance of the heterocyclic compounds derived from them. Many pyrazole and isoxazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. chemrevlett.comnih.gov Consequently, a significant portion of contemporary research is focused on utilizing this dibromo ketone as a key building block for the synthesis of novel, biologically active molecules.

Furthermore, there is a growing emphasis on the development of more sustainable and efficient synthetic methodologies. This includes the exploration of "green" bromination techniques for the synthesis of chalcone dibromides, aiming to replace traditionally hazardous reagents and improve atom economy. digitellinc.commorressier.com Microwave-assisted synthesis and the use of greener solvents are also areas of active investigation to enhance the efficiency and environmental friendliness of reactions involving this versatile precursor.

Unveiling the Chemical Saga of this compound: A Historical and Scientific Deep Dive

The scientific journey of this compound, a dibrominated derivative of dibenzyl ketone, offers a compelling window into the evolution of organic chemistry. From its initial synthesis in the early 20th century to its contemporary role as a versatile synthetic intermediate, this compound has been a subject of scientific inquiry, reflecting the advancements in structural elucidation, reaction mechanisms, and the shifting paradigms of chemical research.

Chemical Reactivity and Mechanistic Studies of 1,3 Dibromo 1,3 Diphenyl 2 Propanone

Nucleophilic Substitution Reactions Involving the Bromine Centers

The carbon-bromine bonds in 1,3-Dibromo-1,3-diphenyl-2-propanone are susceptible to attack by various nucleophiles. The benzylic nature of the carbons bearing the bromine atoms enhances their reactivity towards nucleophilic substitution, proceeding primarily through an S(_N)2 mechanism.

Reactivity with Oxygen-Centered Nucleophiles (e.g., alcoholysis, hydrolysis)

While specific studies on the alcoholysis and hydrolysis of this compound are not extensively documented in readily available literature, the general principles of nucleophilic substitution at benzylic halides suggest that reactions with oxygen-centered nucleophiles like water and alcohols would lead to the corresponding diol and dialkoxy derivatives, respectively. The reaction with hydroxide (B78521) ions, a stronger nucleophile, is expected to facilitate the substitution. However, under basic conditions, competing reactions such as elimination and the Favorskii rearrangement can also occur.

A notable reaction involving an oxygen-centered nucleophile is the Favorskii rearrangement, which is discussed in more detail in the intramolecular cyclization section. This rearrangement is initiated by the attack of a base, such as a hydroxide or alkoxide ion, on an acidic α-proton, leading to the formation of an enolate.

Reactivity with Nitrogen-Centered Nucleophiles (e.g., amination)

The reaction of α-haloketones with nitrogen-centered nucleophiles, such as primary and secondary amines, is a well-established method for the synthesis of various nitrogen-containing heterocyclic compounds. In the case of this compound, reaction with amines is expected to proceed via a double nucleophilic substitution to yield diamino ketones.

For instance, the reaction of the related compound, 1,3-dibromoacetone (B16897), with 2-aminoazaheterocycles has been shown to result in the formation of imidazoazines and imidazoazoles. researchgate.net This suggests that this compound could serve as a precursor for the synthesis of more complex, substituted nitrogen heterocycles. The general reaction pathway would involve the initial formation of a mono-aminated intermediate, followed by an intramolecular or intermolecular reaction to form the final product.

Reactivity with Carbon-Centered Nucleophiles (e.g., organometallic reagents, enolates)

Reactions of this compound with carbon-centered nucleophiles like organometallic reagents (e.g., Grignard reagents, organolithium compounds) are expected to be complex. While the primary reaction would be nucleophilic attack at the carbonyl carbon, the presence of the two bromine atoms introduces the possibility of competing reactions at the α-carbons. The outcome would likely depend on the nature of the organometallic reagent and the reaction conditions.

Enolates, being softer nucleophiles, are more likely to participate in S(_N)2 reactions at the bromine-bearing carbons. The alkylation of enolates with alkyl halides is a fundamental carbon-carbon bond-forming reaction. libretexts.orglibretexts.orgyoutube.comyoutube.comnih.gov In this context, this compound could act as a bis-alkylating agent. For example, the reaction with a malonic ester enolate could potentially lead to the formation of a five-membered ring through a double alkylation process.

Intramolecular Cyclization Pathways

One of the most significant reactions of this compound is its intramolecular cyclization to form diphenylcyclopropenone. This transformation is a classic example of a Favorskii-type rearrangement. The reaction is typically carried out by treating the dibromo ketone with a base, such as triethylamine.

The proposed mechanism involves the formation of an enolate intermediate, which then undergoes an intramolecular S(_N)2 reaction to form a cyclopropanone (B1606653) intermediate. Subsequent elimination of the second bromide ion leads to the formation of the highly strained but resonance-stabilized diphenylcyclopropenone.

Table 1: Synthesis of Diphenylcyclopropenone

| Reactant | Reagent | Product | Yield |

| This compound | Triethylamine | Diphenylcyclopropenone | Not specified |

Transformations Involving the Ketone Carbonyl Group

The ketone carbonyl group in this compound is a site for various chemical transformations, including reductions and oxidations.

Reductions and Oxidations of the Carbonyl Moiety

Reductions:

The carbonyl group of this compound can be reduced to a secondary alcohol using various reducing agents. However, the presence of the two bromine atoms complicates the reaction, as many reducing agents can also effect the reduction of the carbon-bromine bonds.

Selective reduction of the carbonyl group in the presence of halides can often be achieved using milder reducing agents like sodium borohydride (B1222165) (NaBH(_4)). More potent reducing agents, such as lithium aluminum hydride (LiAlH(_4)), would likely lead to the reduction of both the carbonyl group and the carbon-bromine bonds.

Complete reduction of the carbonyl group to a methylene (B1212753) group can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). However, the harsh acidic conditions of the Clemmensen reduction and the strong basic conditions of the Wolff-Kishner reduction could lead to side reactions involving the bromine atoms. A patent describes the Huang Minlon reduction, a modification of the Wolff-Kishner reduction, for a similar compound, 3-hydroxy-1,3-diphenyl-1-propanone, to yield 1,3-diphenyl-1-propanol. google.com

Oxidations:

The oxidation of the ketone group in this compound is not a commonly explored transformation. Strong oxidizing agents would likely lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. A potential, though not specifically documented for this compound, oxidation reaction is the Baeyer-Villiger oxidation. This reaction involves the conversion of a ketone to an ester using a peroxy acid. nih.govsci-hub.se The migratory aptitude of the adjacent groups would determine the structure of the resulting ester.

Enolization and Reactions at the Alpha-Carbon Positions (e.g., aldol-type condensations)

The structure of this compound, specifically Ph-CH(Br)-C(=O)-CH(Br)-Ph, lacks α-hydrogens. The protons typically found on carbons adjacent to a ketone, which are acidic and can be removed to form an enolate, are absent in this molecule. Consequently, classical base-mediated enolization is not a feasible reaction pathway. This structural feature precludes the possibility of traditional aldol-type condensation reactions, which require the formation of an enolate nucleophile.

However, the α-carbon positions are highly reactive towards other transformations. The presence of both the electron-withdrawing carbonyl group and the electronegative bromine atom renders the α-carbons electrophilic. youtube.com This polarity enhances the reactivity of the carbon-bromine bond toward nucleophilic attack compared to simple alkyl halides. nih.gov Therefore, the primary reactions at these positions involve the nucleophilic substitution of the bromide ions.

Furthermore, while base-mediated enolate formation is impossible, related reactive intermediates can be generated under different conditions. Reductive processes using various reducing agents can transform α-haloketones into enolates. wikipedia.org For this compound, treatment with a two-electron reducing agent could theoretically generate a zinc or samarium enolate, which could then participate in subsequent reactions.

Another significant reaction pathway for α,α'-dihaloketones involves the formation of oxyallyl cation intermediates. The reaction with metal complexes, notably diiron nonacarbonyl (Fe₂(CO)₉), can generate these versatile three-carbon, four-π-electron species. nih.govwikipedia.org These intermediates are valuable in synthesis, particularly in [4+3] and [3+2] cycloaddition reactions to form seven- and five-membered rings, respectively. wikipedia.org

Table 1: Representative Reactions at the Alpha-Carbon Positions

| Reaction Type | Reagent(s) | Intermediate | Expected Product Type |

|---|---|---|---|

| Nucleophilic Substitution | Various Nucleophiles (e.g., CN⁻, R₂NH) | - | α-Substituted Ketone |

| Reductive Enolate Formation | Reducing Metals (e.g., Zn, SmI₂) | Metal Enolate | Dimerized or Alkylated Products |

| Oxyallyl Cation Formation | Fe₂(CO)₉ | Oxyallyl Cation | Cycloaddition Products (e.g., Cycloheptenones) |

Carbonyl Additions and Condensations

The carbonyl group in this compound serves as a primary site for nucleophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarity of the carbon-oxygen double bond. libretexts.orglibretexts.org This allows for a wide array of nucleophilic addition reactions, which involve the attack of a nucleophile on the carbonyl carbon, breaking the C-O π-bond and forming a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com Subsequent protonation yields an alcohol.

Common nucleophiles that react with ketones include organometallic reagents and hydride reducing agents. libretexts.orgyoutube.com For example, Grignard reagents (RMgX) or organolithium compounds (RLi) can add an alkyl or aryl group, while sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can deliver a hydride ion to produce the corresponding secondary alcohol, 1,3-dibromo-1,3-diphenyl-2-propanol. It is important to note that the steric hindrance imposed by the bulky phenyl and bromo groups on the adjacent α-carbons may influence the rate of these addition reactions.

Condensation reactions with nitrogen-based nucleophiles are also characteristic of ketones. libretexts.org this compound can react with primary amines (RNH₂) to form imines, or with derivatives like hydroxylamine (B1172632) and hydrazine to yield oximes and hydrazones, respectively. These reactions typically proceed via a tetrahedral intermediate followed by dehydration.

Rearrangement Reactions and Fragmentation Processes of this compound

Rearrangement Reactions

The Favorskii rearrangement is a hallmark reaction of α-haloketones in the presence of a base. ddugu.ac.in The conventional mechanism involves the formation of a cyclopropanone intermediate from an enolate. wikipedia.orgadichemistry.com Since this compound cannot form an enolate, it would be expected to undergo a variation known as the quasi-Favorskii rearrangement (or pseudo-Favorskii rearrangement). wikipedia.org This pathway involves the direct attack of a nucleophilic base (like an alkoxide) on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a concerted collapse where a phenyl-bearing carbon migrates with the displacement of the adjacent bromide ion.

For α,α'-dihaloketones, the reaction under Favorskii conditions can be more complex, often leading to α,β-unsaturated esters or acids after rearrangement and elimination of a second equivalent of HBr. wikipedia.orgadichemistry.com For instance, treatment of this compound with sodium ethoxide could potentially yield an ethyl ester of a diphenyl-substituted acrylic acid.

Fragmentation Processes

In mass spectrometry, the fragmentation of this compound is expected to be dictated by the established principles for ketones and halogenated compounds. Upon electron ionization, an unstable molecular ion is formed, which then breaks down into smaller, more stable fragments. libretexts.orgwikipedia.org

Key fragmentation pathways for ketones include:

Alpha-Cleavage: This involves the cleavage of the bond between the carbonyl carbon and an α-carbon. youtube.comyoutube.com For this symmetrical molecule, alpha-cleavage would break the C1-C2 (or C2-C3) bond. This would result in the formation of a resonance-stabilized acylium ion, [Ph-CHBr-CO]⁺, and a benzyl-bromide radical, [Ph-CHBr]•, or vice versa. The acylium ion is a particularly stable fragment and would likely be observed as a prominent peak.

Loss of Halogen: The carbon-bromine bonds are relatively weak, and the loss of a bromine radical (•Br) from the molecular ion is a highly probable fragmentation pathway. Subsequent loss of the second bromine atom or other fragments can also occur.

The McLafferty rearrangement, another common fragmentation for ketones, is unlikely as it requires the presence of a γ-hydrogen that can be transferred to the carbonyl oxygen, a feature absent in the core structure of this molecule. youtube.com

Radical Reactions and Photochemical Transformations

The photochemical behavior of this compound is anticipated to be rich, driven by both the ketone chromophore and the labile carbon-bromine bonds. Ketones absorb UV light (typically between 230-330 nm), which promotes an electron from a non-bonding orbital (n) to an anti-bonding π orbital (π). scribd.com This n → π transition generates an excited state that can undergo various chemical reactions.

A primary photochemical process for ketones is the Norrish Type I cleavage, which involves homolytic cleavage of the α-C-C(O) bond. scribd.com For this compound, this would generate a Ph-CHBr• radical and a Ph-CHBr-CO• acyl radical. These radicals can then undergo decarbonylation, recombination, or hydrogen abstraction.

Additionally, the C-Br bonds are susceptible to photolytic cleavage. dalalinstitute.comresearchoutreach.org The energy from absorbed light can be sufficient to break these bonds homolytically, generating bromine radicals and carbon-centered radicals. This pathway can compete with or follow Norrish-type cleavage.

The "photo-Favorskii reaction" is another relevant transformation, which proceeds through a triplet diradical intermediate and can lead to rearrangement products similar to the base-catalyzed version. wikipedia.org

Table 2: Potential Photochemical Transformations

| Process | Initial Event | Key Intermediate(s) | Potential Outcome(s) |

|---|---|---|---|

| Norrish Type I Cleavage | n → π* excitation | Acyl and Alkyl Radicals | Decarbonylation, Dimerization |

| C-Br Bond Homolysis | UV light absorption | Carbon and Bromine Radicals | Debromination, Radical Coupling |

| Photo-Favorskii Reaction | n → π* excitation | Triplet Diradical | Rearranged Acid/Ester Derivatives |

Stereochemical Outcomes and Diastereomeric Transformations in Reactions of this compound

The stereochemistry of this compound is a critical aspect of its reactivity, as the molecule contains two chiral centers at the α-carbons (C1 and C3). This gives rise to three possible stereoisomers: a pair of enantiomers, (1R,3R) and (1S,3S), and an achiral meso compound, (1R,3S).

Any reaction occurring at the carbonyl group or the chiral α-carbons can be influenced by the pre-existing stereochemistry and can lead to the formation of new diastereomers.

Carbonyl Addition: Nucleophilic addition to the C2 carbonyl group creates a new stereocenter. For example, reduction with NaBH₄ will produce 1,3-dibromo-1,3-diphenyl-2-propanol, which has three stereocenters. The approach of the nucleophile to the planar carbonyl group can be directed by the existing stereocenters at C1 and C3, a phenomenon known as substrate-controlled diastereoselectivity. libretexts.orgyoutube.com The outcome can often be predicted using models like the Felkin-Anh model, which considers steric and electronic effects to determine the favored trajectory of nucleophilic attack. This leads to the preferential formation of one diastereomer over another.

Reactions at Alpha-Carbons: Nucleophilic substitution at C1 or C3 can also proceed with stereochemical consequences. If the reaction follows an Sₙ2 mechanism, it will result in an inversion of configuration at the reacting center. nih.gov This would transform one diastereomer of the starting material into a different diastereomer of the product. For instance, reacting the (1R,3R) isomer with a nucleophile at C1 would lead to a product with an (1S,3R) configuration, which is the meso form.

These stereochemical considerations are paramount for any synthetic application of this compound, as they dictate the three-dimensional structure of the resulting products.

Theoretical and Computational Chemistry Studies on 1,3 Dibromo 1,3 Diphenyl 2 Propanone

Electronic Structure Analysis and Conformational Preferences

The electronic structure and conformational landscape of 1,3-Dibromo-1,3-diphenyl-2-propanone are fundamental to understanding its chemical behavior. The presence of two chiral centers at the α and α' positions means that this molecule can exist as diastereomers (e.g., R,R/S,S enantiomeric pair and a meso compound). Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of such molecules to identify stable conformers.

Studies on similar α-haloketones have shown that the conformational preferences are governed by a delicate balance of steric and electronic effects. beilstein-journals.org For this compound, key dihedral angles, such as those involving the C-Br and C=O bonds, would be systematically varied to locate energy minima. The phenyl groups introduce significant steric bulk, and their orientation relative to the propanone backbone would be a critical factor in determining the most stable conformations.

Furthermore, the electronic influence of the bromine atoms is significant. The inductive effect of the halogens enhances the electrophilicity of the carbonyl carbon. nih.gov Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution and orbital interactions within the molecule. These calculations would likely reveal the extent of hyperconjugation and other stereoelectronic effects that influence conformational stability and reactivity. beilstein-journals.org For instance, the alignment of the C-Br σ* orbital with the carbonyl π system can affect the molecule's reactivity.

Reaction Mechanism Elucidation via Computational Modeling

α-Haloketones are well-known for undergoing a variety of reactions, with the Favorskii rearrangement being one of the most prominent. ddugu.ac.in This reaction, which typically occurs in the presence of a base, leads to the formation of a rearranged carboxylic acid derivative. Computational modeling is an invaluable tool for elucidating the complex mechanisms of such reactions.

Theoretical studies on the Favorskii rearrangement of α-chloroketones have been performed using methods like Hartree-Fock (HF) and DFT. acs.org These studies have helped to distinguish between different proposed mechanisms, such as the cyclopropanone (B1606653) and semi-benzilic acid pathways. acs.orgresearchgate.net For this compound, a similar computational investigation would involve modeling the interaction of the ketone with a base, such as a hydroxide (B78521) or alkoxide ion.

A crucial aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate for an elementary step. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency.

For the Favorskii rearrangement of a molecule like this compound, key transition states would be calculated for steps such as the initial deprotonation (if applicable, though this specific molecule lacks α-hydrogens), intramolecular nucleophilic attack to form a cyclopropanone intermediate, and the subsequent nucleophilic addition of the base to the cyclopropanone. acs.orgrsc.org The geometric parameters and vibrational frequencies of these transition states provide detailed information about the bond-forming and bond-breaking processes. For example, in the formation of the cyclopropanone intermediate, the TS would show a partially formed C-C bond and a partially broken C-Br bond.

For a complex reaction like the Favorskii rearrangement, the energy profile would reveal the relative favorability of competing pathways. researchgate.net For instance, the relative energies of the transition states for the formation of different stereoisomers of the product could be calculated to predict the stereoselectivity of the reaction. Solvation models are often included in these calculations to account for the significant influence of the solvent on the energies of charged species and transition states. acs.org

Prediction of Reactivity and Selectivity in Novel Transformations

Beyond well-known reactions, computational chemistry can be used to predict the reactivity and selectivity of this compound in novel transformations. The electronic structure calculations mentioned in section 5.1 provide key insights into the molecule's reactivity. For example, mapping the electrostatic potential onto the electron density surface can identify the most electrophilic and nucleophilic sites in the molecule.

Frontier Molecular Orbital (FMO) theory is another powerful tool. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict how the molecule will interact with other reagents. For an electrophile like this compound, the LUMO would likely be centered on the carbonyl carbon and the α-carbons, indicating where a nucleophile would preferentially attack.

DFT calculations can also be used to model the reaction pathways of hypothetical reactions to assess their feasibility. By calculating the activation energies for different potential products, one can predict the likely outcome of a reaction under a given set of conditions. This predictive power is invaluable in the design of new synthetic methods.

Spectroscopic Property Prediction and Correlation with Experimental Observations

Computational methods are highly effective at predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) spectra. This capability is particularly useful for confirming the structure and stereochemistry of synthesized compounds.

For a molecule with multiple stereocenters like this compound, assigning the relative and absolute configuration can be challenging. A common and powerful approach is to compare the experimental NMR chemical shifts with those calculated for all possible diastereomers. researchgate.netnih.gov

The standard methodology involves first performing a conformational search for each diastereomer to identify the low-energy conformers. Then, the NMR shielding tensors for each conformer are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method with DFT. acs.org The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the shifts for all significant conformers. These predicted shifts are then compared to the experimental values. Statistical methods, such as calculating the mean absolute error (MAE) or using the CP3 parameter, can provide a quantitative measure of the agreement between the calculated and experimental data for each diastereomer, allowing for a confident assignment of the correct configuration. nih.govresearchgate.net

The following table illustrates a hypothetical comparison of calculated and experimental ¹³C NMR chemical shifts for two possible diastereomers of a related compound, which is a common practice for stereochemical assignment.

| Atom | Experimental Shift (ppm) | Calculated Shift (Diastereomer A) (ppm) | Calculated Shift (Diastereomer B) (ppm) |

| C=O | 195.2 | 195.8 | 196.5 |

| CH-Br | 55.4 | 55.9 | 58.2 |

| CH-Br | 54.8 | 55.2 | 57.9 |

| C-ipso | 135.1 | 135.5 | 135.3 |

| C-ortho | 129.3 | 129.7 | 129.6 |

| C-meta | 128.8 | 129.1 | 129.0 |

| C-para | 133.5 | 133.9 | 133.7 |

Vibrational Frequency Analysis for Conformational and Functional Group Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, coupled with computational methods like Density Functional Theory (DFT), is a cornerstone for identifying molecular structures and functional groups. This analysis allows scientists to predict the vibrational modes of a molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. For a molecule like this compound, such an analysis would provide valuable insights into:

Conformational Isomers: The presence of rotatable bonds would likely lead to different stable conformations. Theoretical calculations could determine the relative energies of these conformers and their characteristic vibrational frequencies.

Functional Group Identification: The vibrational frequencies of the carbonyl group (C=O), the carbon-bromine bonds (C-Br), and the phenyl rings could be precisely assigned, confirming the molecular structure.

Intramolecular Interactions: Analysis of frequency shifts could reveal information about interactions between the different functional groups within the molecule.

However, a comprehensive search of scientific literature and databases did not yield any specific studies presenting experimental or calculated vibrational frequency data for this compound. Consequently, no data tables of calculated versus experimental vibrational frequencies can be presented.

Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Derivations

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity. These descriptors are fundamental in developing Structure-Activity Relationships (SAR), which correlate a molecule's structure with its biological activity or chemical reactivity. Key descriptors that would be relevant for this compound include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and its ability to act as an electron donor or acceptor. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying regions susceptible to electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity.

The derivation of these descriptors for this compound would be the first step in predicting its reactivity and potential biological activities. However, no published research detailing the calculation of these quantum chemical descriptors or their use in SAR studies for this specific compound could be located. Therefore, a data table of these descriptors cannot be provided.

Advanced Spectroscopic and Chromatographic Methodologies for Research on 1,3 Dibromo 1,3 Diphenyl 2 Propanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 1,3-Dibromo-1,3-diphenyl-2-propanone, which contains two chiral centers at the C1 and C3 positions, NMR is particularly crucial for determining not only the basic connectivity but also the relative stereochemistry of the diastereomers.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, the key diagnostic signals are from the methine protons at the C1 and C3 positions (H-1 and H-3). These protons are in a complex chemical environment, being adjacent to a carbonyl group, a bromine atom, and a phenyl ring, which results in a significant downfield chemical shift.

The primary application of ¹H NMR for this compound is the differentiation of its diastereomers (the meso form and the enantiomeric dl-pair). Diastereomers have distinct spatial arrangements, which leads to different dihedral angles between the H-1 and H-3 protons. According to the Karplus relationship, the magnitude of the three-bond coupling constant (³J) between these protons is dependent on this dihedral angle.

In the anti-periplanar conformation, where the dihedral angle is approximately 180°, a large coupling constant (typically 10-14 Hz) is expected.

In a syn-clinal (gauche) conformation, with a dihedral angle of about 60°, a much smaller coupling constant (typically 2-5 Hz) is observed.

By measuring the ³JH1-H3 coupling constant, the predominant conformation and thus the relative stereochemistry of the diastereomer can be inferred. The integration of signals corresponding to each isomer in a mixture also allows for the determination of the diastereomeric ratio.

Table 1: Hypothetical ¹H NMR Data for Diastereomers of this compound

This table presents predicted data to illustrate the differentiation of diastereomers. Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Diastereomer A (e.g., anti) | Diastereomer B (e.g., syn/gauche) |

| H-1, H-3 | δ 5.85 ppm (d, 2H) | δ 5.95 ppm (d, 2H) |

| ³JH1-H3 | 11.5 Hz | 3.5 Hz |

| Aromatic-H | δ 7.30-7.65 ppm (m, 10H) | δ 7.32-7.70 ppm (m, 10H) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, allowing for the confirmation of the number of distinct carbon environments.

For this compound, the ¹³C spectrum is characterized by a highly deshielded signal for the carbonyl carbon (C2), typically appearing in the 190-200 ppm region. The C1 and C3 carbons, attached to the electronegative bromine atoms, are expected to resonate in the 45-60 ppm range. The carbons of the two phenyl rings will produce a set of signals in the aromatic region (125-140 ppm). The symmetry of the molecule influences the number of observed signals; for instance, the meso isomer, possessing a plane of symmetry, would show fewer signals than the dl-pair where the two phenyl groups may be chemically inequivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

This table presents predicted data for illustrative purposes.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 195.5 |

| C1, C3 (CH-Br) | 55.0 |

| C(ipso) of Phenyl | 135.0 |

| C(ortho, meta, para) of Phenyl | 128.0 - 131.0 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and elucidating the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key cross-peak would be observed between H-1 and H-3, confirming their three-bond (vicinal) coupling. researchgate.net Correlations between the protons within each aromatic ring would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.orgcolumbia.edu It allows for the direct assignment of the ¹³C signals for C1, C3, and all protonated aromatic carbons based on their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH), which is critical for piecing together the molecular skeleton. columbia.edursc.org For instance, correlations from H-1 to the carbonyl carbon (C2) and the ipso- and ortho-carbons of the adjacent phenyl ring would be expected. These correlations confirm the connectivity between the phenyl rings, the brominated carbons, and the central carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is a powerful tool for stereochemical analysis. For example, it can help distinguish between diastereomers by revealing through-space proximity between H-1 and H-3 or between these protons and the protons on the phenyl rings, which would differ depending on the relative configuration.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Provided |

| COSY | H-1 ↔ H-3 | Confirms vicinal coupling. |

| HSQC | H-1 ↔ C-1; H-3 ↔ C-3 | Assigns protonated carbons. |

| HMBC | H-1 ↔ C-2 (²J); H-1 ↔ C(ipso) (²J) | Confirms connectivity around C1. |

| HMBC | H-3 ↔ C-2 (²J); H-3 ↔ C(ipso) (²J) | Confirms connectivity around C3. |

| NOESY | H-1 ↔ H-3 | Provides information on spatial proximity to aid stereochemical assignment. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm or 0.001 Da), which allows for the determination of a unique elemental formula. researchgate.netmeasurlabs.com The calculated exact mass for the molecular ion of this compound (C₁₅H₁₂Br₂O) is 365.9255 Da (for the most abundant isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁶O).

Furthermore, the presence of two bromine atoms creates a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance). A molecule containing two bromine atoms will therefore exhibit a triplet of peaks for the molecular ion:

M: Contains two ⁷⁹Br atoms.

M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.

M+4: Contains two ⁸¹Br atoms.

The relative intensity of these peaks will be approximately 1:2:1. This distinctive pattern, combined with the accurate mass measurement from HRMS, provides conclusive evidence for the elemental composition of the molecule. oregonstate.edu

Table 4: HRMS Data for Confirmation of Elemental Formula of C₁₅H₁₂Br₂O

| Ion Formula | Isotopic Composition | Theoretical Exact Mass (Da) | Hypothetical Measured Mass (Da) | Mass Difference (ppm) |

| [C₁₅H₁₂⁷⁹Br₂O]⁺ | Monoisotopic | 365.9255 | 365.9261 | 1.6 |

| [C₁₅H₁₂⁷⁹Br⁸¹BrO]⁺ | M+2 | 367.9234 | 367.9240 | 1.6 |

| [C₁₅H₁₂⁸¹Br₂O]⁺ | M+4 | 369.9214 | 369.9221 | 1.9 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor (parent) ion, inducing its fragmentation, and then analyzing the resulting product (fragment) ions. wikipedia.orgunt.edu This technique is invaluable for structural elucidation by revealing how a molecule breaks apart.

For this compound, several fragmentation pathways can be predicted. wikipedia.org A common fragmentation for ketones is α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. youtube.commiamioh.edu

Formation of the Benzoyl Cation: α-cleavage of the C1-C2 or C2-C3 bond can lead to the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This ion can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation (C₆H₅⁺) at m/z 77. This is a very common pathway for compounds containing a benzoyl moiety. cdnsciencepub.com

Loss of a Bromine Radical: The molecular ion can lose a bromine radical (·Br), resulting in a fragment ion at m/z 287/289 (depending on the bromine isotope lost).

Benzylic Cleavage: Cleavage can also occur to generate a brominated benzylic cation, C₇H₆Br⁺, with an expected m/z of 170/172.

By performing an MS/MS experiment (e.g., isolating the molecular ion at m/z 366 and observing its fragments), these proposed pathways can be confirmed, providing strong evidence for the assigned structure.

Table 5: Plausible Mass Fragments of this compound in MS/MS

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula |

| 287 | [M - Br]⁺ | [C₁₅H₁₂BrO]⁺ |

| 183 | [M - C₇H₅OBr]⁺ | [C₈H₇Br]⁺ |

| 170 | [CH(Br)Ph]⁺ | [C₇H₆Br]⁺ |

| 105 | [COPh]⁺ | [C₇H₅O]⁺ |

| 77 | [Ph]⁺ | [C₆H₅]⁺ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of this compound. These methods provide detailed information about the functional groups present and can offer insights into the molecule's conformational isomers.

The analysis of the vibrational spectra allows for the identification of characteristic stretching and bending frequencies. The carbonyl (C=O) group, central to the propanone backbone, exhibits a strong, characteristic absorption band in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. The exact position of this band can be influenced by the electronegative bromine atoms on the adjacent alpha carbons. The presence of the two phenyl rings gives rise to multiple bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, typically observed in the 1450-1600 cm⁻¹ region.

The carbon-bromine (C-Br) bonds also produce characteristic absorptions, although these are generally weaker and appear in the fingerprint region of the IR spectrum, typically between 500 and 700 cm⁻¹. Raman spectroscopy is particularly useful for observing the symmetric vibrations and the C-Br stretching modes, which may be weak in the IR spectrum. By comparing experimental spectra with theoretical calculations for different possible conformers, researchers can gain insights into the most stable three-dimensional arrangement of the molecule in its ground state. Spectral data for the related isomer, 2,3-dibromo-1,3-diphenylpropan-1-one, are available and serve as a valuable reference for spectral interpretation. nih.gov

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretching (ν) | 1720 - 1740 | Strong (IR) |

| Aromatic C-H | Stretching (ν) | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretching (ν) | 1450 - 1600 | Medium to Strong |

| Aliphatic C-H | Stretching (ν) | 2900 - 3000 | Medium to Weak |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. For this compound, which contains two chiral centers at the C1 and C3 positions, this technique can unambiguously establish the relative and absolute stereochemistry of the stereoisomers.

While a specific crystal structure for this compound is not widely available in published literature, analysis of closely related compounds provides a basis for understanding its likely solid-state conformation. For instance, the crystal structure of 2,3-Dibromo-1,3-bis(4-chlorophenyl)propan-1-one reveals important details about bond lengths, bond angles, and torsion angles. In this analogue, the phenyl rings are not coplanar, and the bromine atoms adopt specific orientations relative to the carbonyl group.

A crystallographic study of this compound would determine its crystal system, space group, and unit cell dimensions. This information is crucial for understanding the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as van der Waals forces or halogen bonding. For a chiral sample, solving the crystal structure using anomalous dispersion would allow for the assignment of the absolute configuration (R/S) at each stereocenter.

Table 2: Hypothetical Crystallographic Parameters for this compound (Based on Analogs)

| Parameter | Description | Expected Value/System |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Monoclinic or Orthorhombic |

| Space Group | The set of symmetry operations. | e.g., P2₁/c (for a racemic mixture) |

| a, b, c (Å) | Unit cell dimensions. | 10-20 Å |

| α, β, γ (°) | Unit cell angles. | β ≠ 90° for monoclinic |

| Z | Number of molecules per unit cell. | 4 or 8 |

Chromatographic Techniques for Purity Assessment, Isolation, and Enantiomeric Excess Determination

Chromatographic methods are indispensable for the analysis of this compound, enabling its separation from impurities, isolation of specific stereoisomers, and quantitative assessment of its purity and enantiomeric composition.

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given its molecular weight, this compound can be analyzed by GC, likely requiring a high-temperature column and appropriate temperature programming. A non-polar or medium-polarity capillary column, such as one with a phenyl polysiloxane stationary phase, would be suitable for its separation.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for quantification but also mass spectra for structural confirmation. The mass spectrum of the parent compound, 1,3-diphenyl-2-propanone, is well-documented. nist.gov For the dibrominated analog, the mass spectrum would be expected to show a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br). Key fragmentation pathways would likely include the loss of bromine atoms and the formation of stable benzoyl or benzyl (B1604629) fragment ions. The presence of a GC-MS spectrum for the isomer 2,3-dibromo-1,3-diphenylpropan-1-one in databases confirms the feasibility of this analytical approach. nih.gov

Table 3: Typical GC-MS Parameters for Analysis

| Parameter | Description | Typical Setting |

|---|---|---|

| GC Column | Stationary phase and dimensions. | e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (5% phenyl polysiloxane) |

| Carrier Gas | Inert gas for mobile phase. | Helium at a constant flow rate. |

| Injection Mode | Method of sample introduction. | Split/Splitless at ~280 °C. |

| Oven Program | Temperature gradient. | e.g., 100 °C hold for 2 min, ramp to 300 °C at 15 °C/min. |

High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity assessment and preparative isolation of non-volatile or thermally sensitive compounds like this compound. Both normal-phase and reversed-phase HPLC can be employed.

In normal-phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane/ethyl acetate (B1210297) mixture). This mode is effective for separating isomers. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-silica) is paired with a polar mobile phase (e.g., acetonitrile/water or methanol/water). This is the most common HPLC mode for purity determination and quantitative analysis. A UV detector is typically used, monitoring at a wavelength where the phenyl groups absorb strongly (around 254 nm). Coupling HPLC to a mass spectrometer (HPLC-MS) provides molecular weight confirmation and can help in identifying impurities.

The presence of two stereocenters in this compound means it can exist as two pairs of enantiomers (diastereomers). Chiral chromatography is the definitive technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical and must be optimized to achieve baseline separation of the enantiomeric pairs. This technique is essential for research involving stereoselective synthesis or the study of the properties of individual stereoisomers.

Applications of 1,3 Dibromo 1,3 Diphenyl 2 Propanone in Organic Synthesis and Materials Science

Precursor for Complex Organic Molecules and Fine Chemicals

As a bifunctional electrophile, 1,3-Dibromo-1,3-diphenyl-2-propanone possesses two reactive sites—the carbon atoms attached to the bromine atoms—which could potentially be targeted by nucleophiles. This inherent reactivity suggests its theoretical utility as a precursor for more complex molecules.

Synthesis of Novel Heterocyclic Compounds

In principle, this compound could serve as a three-carbon building block for the synthesis of various heterocyclic compounds. Reactions with dinucleophiles such as hydrazines, hydroxylamine (B1172632), or amidines could theoretically lead to the formation of five- or six-membered rings. For instance, reaction with a hydrazine (B178648) derivative could potentially yield a pyrazole, while reaction with hydroxylamine could form an isoxazole. However, no specific literature has been found to substantiate these potential synthetic routes for this particular compound.

Building Block in Retrosynthetic Strategies for Model Systems

Retrosynthetic analysis often involves the disconnection of target molecules into smaller, synthetically accessible fragments known as synthons, which correspond to real-world synthetic equivalents. A molecule like this compound could be envisioned as a synthetic equivalent for a 1,3-dielectrophilic propan-2-one synthon. This would make it a potential starting material for molecules containing a 1,3-diphenyl-2-oxopropane backbone. Despite this theoretical potential, there are no documented examples of its use in the retrosynthetic analysis and subsequent total synthesis of complex natural products or model systems.

Formation of Organometallic Reagents and Catalytic Species

The carbon-bromine bonds in this compound could potentially undergo reactions with organometallic reagents or be involved in the formation of new organometallic species. For example, reactions with low-valent metals could lead to the formation of organometallic intermediates. However, the literature does not provide specific instances of this compound being used to generate stable organometallic reagents or catalytic species.

Role in Catalysis and Organocatalysis Research

There is no available information to suggest that this compound has been investigated for its role in catalysis or organocatalysis, either as a catalyst itself, a ligand precursor, or a substrate in catalytic reactions.

Applications in Polymer Chemistry and Advanced Materials

The potential applications of this compound in polymer chemistry have not been documented.

Monomer or Initiator for Polymerization Reactions

Given its structure with two bromine atoms, it is conceivable that this compound could act as a bifunctional initiator for certain types of polymerization, such as atom transfer radical polymerization (ATRP). The bromine atoms could be abstracted to generate radical species that initiate the growth of polymer chains from both ends of the molecule. Alternatively, it could potentially be used as a monomer in condensation polymerization reactions if the bromine atoms were to be substituted by nucleophilic groups. Nevertheless, there is no scientific literature to support its use as either a monomer or an initiator in polymerization reactions.

Incorporation into Functional Polymers and Supramolecular Assemblies

The reactivity of the carbon-bromine bonds allows for potential nucleophilic substitution reactions, which could theoretically be employed to graft the molecule onto polymer backbones or to synthesize new polymers. For instance, reaction with polymeric nucleophiles could lead to functionalized polymers with altered physical or chemical properties. Similarly, the phenyl groups and the ketone moiety could participate in non-covalent interactions, such as π-π stacking or hydrogen bonding, which are crucial for the formation of supramolecular assemblies. However, without direct experimental evidence from research studies, these applications remain speculative.

| Potential Application | Theoretical Reaction/Interaction | Supporting Data/Research |

| Polymer Functionalization | Nucleophilic substitution with polymeric amines or alcohols | Not available in cited literature |

| Monomer for Polymerization | Polycondensation with difunctional nucleophiles | Not available in cited literature |

| Supramolecular Assembly | π-π stacking of phenyl rings, dipole-dipole interactions of the ketone group | Not available in cited literature |

This table is based on theoretical possibilities due to the compound's structure, as specific research data is not available.

Utilization as a Chemical Probe or Derivatization Agent in Research Methodologies

Information regarding the utilization of this compound as a chemical probe or a derivatization agent in research methodologies is scarce in the reviewed scientific literature. Chemical probes are typically molecules designed to interact with specific biological targets to elucidate biological processes, often possessing fluorescent or other reporter groups. Derivatization agents are used to modify analytes to enhance their detection or separation in analytical techniques like chromatography.

While the reactive α-bromo-ketone functional group is present in some known chemical probes and derivatization reagents, specific studies detailing the application of this compound for these purposes have not been identified. The compound's reactivity could theoretically be harnessed for such applications. For example, it could react with specific functional groups on analytes (e.g., thiols, amines) to form a derivative that is more amenable to analysis by techniques such as HPLC or GC-MS. The introduction of two phenyl groups could enhance UV absorbance for detection.

| Potential Role | Mechanism of Action | Specific Research Findings |

| Chemical Probe | Covalent modification of biological targets (e.g., cysteine residues in proteins) | Not reported in available literature |

| Derivatization Agent for Chromatography | Reaction with analytes to improve volatility, thermal stability, or detector response | No specific protocols or applications found |

This table outlines hypothetical applications based on the chemical structure of the compound, as dedicated research in these areas is not documented in the available sources.

Environmental and Sustainability Considerations in the Lifecycle of 1,3 Dibromo 1,3 Diphenyl 2 Propanone

Application of Green Chemistry Principles in its Production and Chemical Transformations

No studies were found that detail the application of green chemistry principles—such as atom economy, use of renewable feedstocks, safer solvents, or catalytic reagents—specifically to the synthesis or transformation of 1,3-Dibromo-1,3-diphenyl-2-propanone.

Environmental Fate and Degradation Pathways in Model Systems

Specific data on the environmental persistence, mobility, and degradation of this compound is not documented.

Photodegradation Studies under Simulated Environmental Conditions

There is no available research on the photodegradation rates, pathways, or products of this compound under simulated environmental conditions (e.g., exposure to UV light in water, soil, or air).

Biodegradation Pathways and Microbial Transformation Studies

No studies have been published that investigate the biodegradation of this compound by microorganisms or detail its transformation pathways in biological systems.

Strategies for Waste Minimization and Resource Efficiency in Research and Industrial Syntheses

There is no literature available that discusses specific strategies for waste minimization, solvent recycling, or other resource efficiency measures in the context of the research-scale or industrial-scale synthesis of this compound.

Future Research Directions and Emerging Opportunities for 1,3 Dibromo 1,3 Diphenyl 2 Propanone

Exploration of Novel and Highly Selective Synthetic Methodologies

The classical synthesis of 1,3-Dibromo-1,3-diphenyl-2-propanone involves the direct bromination of 1,3-diphenyl-2-propen-1-one (chalcone). However, modern synthetic chemistry demands higher levels of precision, particularly concerning stereochemistry. Future research should focus on developing methodologies that offer control over the diastereomeric and enantiomeric outcomes of the synthesis.

The precursor chalcone possesses two prochiral centers upon dibromination, offering the possibility of multiple stereoisomers. Asymmetric halogenation reactions represent a significant opportunity. For instance, catalytic asymmetric bromoamination of chalcones has been shown to produce chiral α-bromo-β-amino ketone derivatives with high efficiency. nih.gov Adapting such strategies to introduce both bromine atoms stereoselectively is a formidable but rewarding challenge.

Furthermore, environmentally conscious methods are gaining prominence. A recently developed method for the stereoselective bromination of chalcone in a water suspension medium presents an eco-friendly alternative to traditional solvents. rsc.org Investigating the application of this aqueous methodology to produce this compound could lead to greener and more efficient synthetic protocols.

Table 1: Potential Future Synthetic Methodologies for Investigation

| Methodology | Key Advantage | Potential Outcome for this compound |

|---|---|---|

| Catalytic Asymmetric Dihalogenation | Enantiocontrol | Access to specific, optically active stereoisomers for chiral applications. |

| Organocatalyzed Bromination | Metal-free synthesis | Development of more sustainable and less toxic synthetic routes. |

| Aqueous Suspension Bromination | Green Chemistry | Reduced environmental impact and simplified product isolation. rsc.org |

Investigation of Uncharted Reaction Pathways and Reactivity Patterns

The reactivity of α,α'-dihaloketones is rich and complex, yet much of it remains generic. The specific influence of the two phenyl groups in this compound on its chemical behavior is an area ripe for exploration.

A well-known reaction of α-haloketones is the Favorskii rearrangement, which typically proceeds through a cyclopropanone (B1606653) intermediate to yield carboxylic acid derivatives. wikipedia.orgchemistry-reaction.com For α,α'-dihaloketones, this pathway can lead to α,β-unsaturated carboxylic acids. adichemistry.com A systematic study of the Favorskii rearrangement using this compound with various bases (alkoxides, amines) could reveal novel rearrangement products and provide deeper mechanistic insights, particularly into the factors governing the ring-opening of the presumed diphenyl-substituted cyclopropanone intermediate. acs.org

Beyond rearrangement, dihaloketones are precursors to highly reactive oxyallyl cations, which can participate in cycloaddition reactions. researchgate.net Specifically, [4+3] cycloadditions with dienes can construct seven-membered rings, which are core structures in many natural products. researchgate.net Exploring the potential of this compound to generate a diphenyl-substituted oxyallyl cation for use in such cycloadditions could unlock pathways to complex molecular architectures. Another avenue is its use as a synthon for heterocyclic compounds like thiazoles, selenazoles, or imidazopyridines, which are known to be accessible from α-haloketones. researchgate.netnih.govresearchgate.net

Advanced Computational Studies for Predictive Modeling and Design

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting and understanding chemical phenomena. researchgate.net For this compound, where experimental data may be sparse, DFT calculations can bridge knowledge gaps and guide future experimental work.